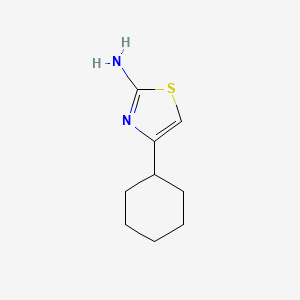

4-Cyclohexyl-1,3-thiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405298. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGBFRLWPQHZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323959 | |

| Record name | 4-cyclohexyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7496-55-1 | |

| Record name | 4-Cyclohexyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7496-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 405298 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007496551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7496-55-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-cyclohexyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 4-Cyclohexyl-1,3-thiazol-2-amine via Hantzsch Condensation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed, mechanistically-driven exploration of the synthesis of 4-cyclohexyl-1,3-thiazol-2-amine, a molecule of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a cornerstone in the development of therapeutic agents, demonstrating a wide array of biological activities.[1][2] This document focuses on the venerable and highly reliable Hantzsch thiazole synthesis, a classic method involving the condensation of an α-haloketone with a thioamide.[3][4] We will dissect this pathway in two primary stages: the synthesis of the critical 2-bromo-1-cyclohexylethanone intermediate and its subsequent cyclocondensation with thiourea. This guide is structured to provide not just a procedural blueprint but also a deep understanding of the causality behind experimental choices, ensuring that researchers can replicate and adapt these methods with confidence. Included are detailed protocols, mechanistic diagrams, and a comprehensive guide to the characterization of the final product.

Introduction: The Significance of the 2-Aminothiazole Core in Drug Discovery

The 2-aminothiazole ring system is a privileged scaffold in modern drug discovery, forming the structural core of numerous compounds with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][5][6] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions. The substitution at the C4 position is a key determinant of a molecule's pharmacological profile. The incorporation of a cyclohexyl group, as in the target molecule this compound, introduces a lipophilic, non-planar moiety that can enhance binding affinity to target proteins and improve pharmacokinetic properties.

The objective of this whitepaper is to provide an authoritative and practical guide for the laboratory-scale synthesis of this compound. By leveraging the Hantzsch synthesis, we present a pathway that is both efficient and mechanistically elegant, making this valuable scaffold readily accessible to researchers in the field.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most direct and high-yielding methods for constructing the thiazole ring.[3] The reaction fundamentally involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazoles, the thioamide of choice is thiourea, an inexpensive and stable reagent.[7]

The mechanism proceeds through a well-defined sequence of steps:

-

Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone (2-bromo-1-cyclohexylethanone). This is a classic SN2 reaction that displaces the halide ion and forms an isothiouronium salt intermediate.[7][8]

-

Intramolecular Cyclization: One of the nitrogen atoms of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the original ketone moiety. This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.

-

Dehydration: The final step is an acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of a double bond within the ring, leading to the stable, aromatic 2-aminothiazole product.[7]

This robust mechanism ensures high regioselectivity, as the connectivity of the final product is predetermined by the initial points of nucleophilic attack.

Caption: The mechanistic pathway of the Hantzsch thiazole synthesis.

Synthetic Pathway: From Starting Materials to Final Product

The synthesis is logically divided into two distinct, sequential stages. This approach allows for the isolation and purification of the key intermediate, ensuring a high-quality final product.

Caption: Overall experimental workflow for the synthesis.

Stage 1: Synthesis of the α-Haloketone Intermediate (2-Bromo-1-cyclohexylethanone)

Rationale: The α-haloketone is the electrophilic cornerstone of the Hantzsch synthesis.[9][10] The halogen atom at the α-position activates the carbon for nucleophilic attack by the thioamide, while the carbonyl group provides the second electrophilic site for the subsequent cyclization. The bromination of 1-cyclohexylethanone is a standard and effective method for generating this key precursor.[11]

Experimental Protocol:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-cyclohexylethanone (12.6 g, 0.1 mol) in 100 mL of methanol. Cool the flask in an ice bath to 0-5 °C.

-

Bromination: While maintaining the temperature, add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of methanol dropwise from the dropping funnel over a period of 30-45 minutes with vigorous stirring. The characteristic red-brown color of bromine should disappear upon addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate mobile phase.

-

Work-up: Pour the reaction mixture slowly into 300 mL of ice-cold water with stirring. If any residual bromine color persists, add a few drops of saturated sodium thiosulfate solution until the color disappears.

-

Isolation: The product, 2-bromo-1-cyclohexylethanone, will separate as an oil or solid. Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude α-haloketone, which can often be used in the next step without further purification.

Causality and Self-Validation:

-

Methanol as Solvent: Methanol is an effective solvent and also helps to mediate the reaction.

-

Controlled Temperature: The initial low temperature (0-5 °C) controls the rate of the exothermic bromination reaction, minimizing the formation of poly-brominated side products.

-

TLC Monitoring: This ensures the starting material has been consumed before proceeding to the work-up, preventing contamination of the intermediate. The appearance of a new, lower Rf spot indicates product formation.

Stage 2: Cyclocondensation to form this compound

Rationale: This is the definitive ring-forming step. The purified α-haloketone is reacted with thiourea in a protic solvent, typically under reflux, to drive the condensation and subsequent dehydration to completion, yielding the stable aromatic thiazole ring.[8][12]

Experimental Protocol:

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the crude 2-bromo-1-cyclohexylethanone (20.5 g, 0.1 mol) and thiourea (9.1 g, 0.12 mol).

-

Solvent Addition: Add 150 mL of absolute ethanol to the flask.

-

Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete within 3-4 hours. Monitor by TLC (e.g., 7:3 hexane:ethyl acetate) until the α-haloketone spot has disappeared.

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.

-

Basification: Pour the cooled reaction mixture into 400 mL of cold water. Slowly add a concentrated ammonium hydroxide solution (or 10% sodium carbonate solution) with stirring until the mixture is basic (pH ~9-10).[8] This neutralizes the hydrobromide salt and precipitates the free amine product.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration through a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.

-

Drying: Allow the solid to air-dry or dry in a vacuum oven at 50-60 °C to yield the crude this compound.

Causality and Self-Validation:

-

Molar Excess of Thiourea: A slight excess of thiourea ensures the complete consumption of the more valuable α-haloketone intermediate.

-

Ethanol and Reflux: Ethanol is an excellent solvent for both reactants, and heating to reflux provides the necessary activation energy for the cyclization and dehydration steps.

-

Basification Work-up: The product is an amine and will be protonated by the HBr generated during the reaction. Basification is essential to deprotonate the product, rendering it less soluble in water and allowing for its precipitation and isolation.[8]

Purification and Characterization

5.1 Purification

The crude product obtained from the filtration step is often of sufficient purity for many applications. For higher purity, recrystallization is the preferred method. A suitable solvent system is typically an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the formation of crystals, which are then collected by filtration.

5.2 Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of physical and spectroscopic methods.

| Property / Technique | Expected Result / Observation |

| Molecular Formula | C₉H₁₄N₂S[13] |

| Molecular Weight | 182.29 g/mol [13] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~145 °C |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak at m/z = 182 |

| Infrared (IR) Spectroscopy (cm⁻¹) | ~3400-3200 (N-H stretch, amine), ~2925, 2850 (C-H stretch, cyclohexyl), ~1620 (C=N stretch), ~1530 (N-H bend)[14] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~6.8 (s, 2H, -NH₂), ~6.2 (s, 1H, thiazole C5-H), ~2.5 (m, 1H, cyclohexyl C1-H), ~1.0-1.9 (m, 10H, cyclohexyl protons) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C2-NH₂), ~148 (C4), ~105 (C5), ~30-40 (cyclohexyl carbons)[15] |

Data Summary and Conclusion

The Hantzsch condensation provides a direct, reliable, and scalable pathway for the synthesis of this compound. The two-stage process outlined in this guide ensures a high degree of control and yields a product of high purity after a straightforward work-up and purification.

| Parameter | Stage 1 (Bromination) | Stage 2 (Cyclocondensation) |

| Key Reactants | 1-Cyclohexylethanone, Bromine | 2-Bromo-1-cyclohexylethanone, Thiourea |

| Solvent | Methanol | Ethanol |

| Temperature | 0 °C to Room Temp. | Reflux (~78 °C) |

| Reaction Time | 2-3 hours | 3-4 hours |

| Work-up | Aqueous extraction | Basification and precipitation |

| Typical Yield | >85% (crude) | >80% (after recrystallization) |

By adhering to the detailed protocols and understanding the underlying chemical principles presented, researchers in drug development and organic synthesis can confidently produce this valuable molecular scaffold. The robustness of this synthesis makes it an essential tool for generating analogs and building libraries for biological screening, accelerating the discovery of new therapeutic agents.

References

- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. Future Medicinal Chemistry.

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link][8]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link][3]

-

Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link][1][5]

-

Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link][2]

-

YouTube. (2019). Synthesis of Thiazoles. Retrieved from [Link][7]

-

ResearchGate. (2022). Synthesis of 2-aminothiazole derivatives: A short review. Retrieved from [Link][6]

-

El-Sayed, M. A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Retrieved from [Link][16]

-

ResearchGate. (2018). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link][17]

-

PubChemLite. (n.d.). This compound (C9H14N2S). Retrieved from [Link][18]

-

Al-Masoudi, N. A. L. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Retrieved from [Link][10]

-

Reva, I., et al. (2019). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Retrieved from [Link][14]

-

SpectraBase. (n.d.). 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][15]

-

Li, C. M., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry. Retrieved from [Link][12]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]

- 3. synarchive.com [synarchive.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 2-Bromo-1-cyclohexylethanone | 56077-28-2 [smolecule.com]

- 12. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C9H14N2S | CID 346930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. PubChemLite - this compound (C9H14N2S) [pubchemlite.lcsb.uni.lu]

physicochemical properties of 4-Cyclohexyl-1,3-thiazol-2-amine

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclohexyl-1,3-thiazol-2-amine

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2] this compound is a key representative of this class, serving as a valuable building block and a subject of interest for further functionalization.

A comprehensive understanding of a molecule's physicochemical properties is a non-negotiable prerequisite for its successful application in research and, particularly, in the arduous journey of drug development. These properties govern everything from reaction kinetics and purification efficiency to a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed analysis of the core physicochemical characteristics of this compound, offering both established data and field-proven experimental context to empower researchers in their work.

Chemical Identity and Structure

Correctly identifying a compound is the foundation of all subsequent research. The following identifiers provide an unambiguous definition of this compound.

-

IUPAC Name: this compound[3]

-

Synonyms: 2-Amino-4-cyclohexylthiazole, 4-Cyclohexyl-2-thiazolamine, 4-cyclohexylthiazol-2-amine[3][4]

-

SMILES: C1CCC(CC1)C2=CSC(=N2)N[3]

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The fundamental physical and chemical constants of a compound dictate its behavior in various environments. The data below, primarily derived from computational models, provides a strong baseline for experimental design.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 182.29 | g/mol | [3] |

| Exact Mass | 182.08777 | Da | [3] |

| Density | 1.171 | g/cm³ | [4] |

| Boiling Point (at 760 mmHg) | 332.3 | °C | [4] |

| Flash Point | 154.8 | °C | [4] |

| Refractive Index | 1.594 | - | [4] |

| Polar Surface Area (PSA) | 67.2 | Ų | [3][4] |

Expert Insights:

-

Molecular Weight: At under 200 g/mol , this molecule aligns well with the principles of fragment-based drug discovery, where small, efficient binders are sought.

-

Boiling Point: The high boiling point is indicative of strong intermolecular forces, including hydrogen bonding from the amine group and van der Waals interactions from the cyclohexyl ring. This suggests low volatility under standard conditions.

-

Polar Surface Area (PSA): The PSA is a critical parameter for predicting drug transport properties. A PSA of 67.2 Ų suggests moderate cell permeability. Molecules with a PSA below 140 Ų are more likely to cross the blood-brain barrier, although lipophilicity also plays a crucial role.

Lipophilicity and Solubility

The balance between hydrophilicity (water-loving) and lipophilicity (fat-loving) is arguably one of the most critical factors in drug development, directly influencing ADME properties.

-

LogP (Octanol-Water Partition Coefficient): The predicted octanol-water partition coefficient (XLogP3) for this compound is 3.35 [4], with another calculation (XLogP) at 2.8 [3].

-

Significance: LogP is the measure of a compound's differential solubility in a lipophilic solvent (n-octanol) and a hydrophilic solvent (water). A LogP value in the range of 1-3 is often considered a good starting point for orally available drugs. The value for this compound suggests it is significantly more soluble in fatty or non-polar environments than in aqueous ones, indicating a potential for good membrane permeability but also a risk of low aqueous solubility and non-specific binding.

-

-

Solubility: While no quantitative experimental solubility data is readily available, the positive LogP value strongly suggests that this compound has low solubility in water and good solubility in common organic solvents like ethanol, DMSO, and dichloromethane. This is a critical consideration for formulation, in vitro assays, and reaction setup.

Experimental Protocol: LogP Determination via Shake-Flask Method (OECD 107)

This protocol describes the gold-standard method for experimentally verifying the LogP value. The causality behind this choice is its direct measurement of partitioning, providing trustworthy data when performed correctly.

-

Preparation: Prepare a stock solution of the compound in n-octanol. The n-octanol and water must be mutually saturated by mixing them for 24 hours prior to the experiment.

-

Partitioning: In a separatory funnel, combine a precise volume of the n-octanol stock solution with a precise volume of pre-saturated water.

-

Equilibration: Shake the funnel vigorously for 5-10 minutes to allow the compound to partition between the two phases. Let the funnel stand until the layers have clearly separated.

-

Sampling: Carefully collect samples from both the n-octanol and the aqueous layers.

-

Quantification: Determine the concentration of the compound in each layer using a validated analytical method, typically UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]).

Caption: Experimental workflow for LogP determination.

Ionization Properties (pKa)

The pKa value defines the strength of an acid or base and is critical for predicting a molecule's charge state at a given pH.

-

Predicted pKa: While no experimental pKa value is published, the primary basic center is the exocyclic amine at position 2. Heterocyclic amines of this type typically have a pKa in the range of 4-6 .[5][6]

-

Significance: The Henderson-Hasselbalch equation dictates the ratio of the protonated (charged, BH⁺) and neutral (B) forms of the molecule. At physiological pH (~7.4), which is significantly above the predicted pKa, the compound will exist predominantly in its neutral, uncharged form . This is favorable for crossing lipid membranes but may limit aqueous solubility. The small fraction that remains protonated is important for potential interactions with biological targets.

-

Caption: Relationship between pH, pKa, and ionization state.

Spectroscopic and Analytical Profile

Characterization and purity assessment rely on a suite of spectroscopic techniques. Based on the structure, the following spectral features are expected:

-

¹H NMR: Signals corresponding to the protons on the cyclohexyl ring (likely a complex multiplet in the 1.0-2.5 ppm range), a singlet for the proton on the thiazole ring (likely 6.0-7.0 ppm), and a broad singlet for the amine (-NH₂) protons.

-

Mass Spectrometry: The expected monoisotopic mass is 182.088 Da.[3] High-resolution mass spectrometry should confirm the molecular formula C₉H₁₄N₂S. Predicted collision cross-section (CCS) values are also available, which can aid in identification in ion mobility-mass spectrometry setups.[7]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3100-3400 cm⁻¹), C-H stretching from the cyclohexyl group (around 2850-2950 cm⁻¹), and C=N stretching from the thiazole ring (around 1620 cm⁻¹).

Protocol: Identity and Purity Confirmation by HPLC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

HPLC Method: Use a reverse-phase C18 column. Elute with a gradient of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The formic acid aids in producing a strong protonated molecular ion [M+H]⁺ in the mass spectrometer.

-

Detection: Monitor the elution using a UV detector (e.g., at 254 nm) and a mass spectrometer in positive ion electrospray ionization (ESI+) mode.

-

Data Analysis:

-

Purity: The area of the main peak in the UV chromatogram relative to the total area of all peaks gives the percent purity.

-

Identity: The mass spectrum corresponding to the main peak should show a prominent ion with an m/z value matching the expected [M+H]⁺ of the compound (~183.095).

-

Safety and Hazard Information

Based on GHS classifications, this compound is considered hazardous. Researchers must handle this compound with appropriate precautions.

-

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

-

Precautionary Measures: Always handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4]

Conclusion

This compound is a small, moderately lipophilic molecule with a primary amine group that dictates its basicity. Its key physicochemical properties—a molecular weight of 182.29 g/mol , a high predicted boiling point, and an XLogP of approximately 3—characterize it as a compound with good potential for membrane permeability but likely low aqueous solubility. The amine's pKa suggests it will be predominantly neutral at physiological pH. This comprehensive profile of properties is essential for any scientist utilizing this compound, providing a predictive framework to guide experimental design, from synthetic modifications and reaction optimization to its potential application in screening and early-stage drug discovery.

References

-

This compound | C9H14N2S | CID 346930 , PubChem, [Link]

-

Thiazole Ring—A Biologically Active Scaffold , Molecules, [Link]

-

This compound (C9H14N2S) , PubChemLite, [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities , Molecules, [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives , Molecules, [Link]

-

pKa Data Compiled by R. Williams , Organic Chemistry Data, [Link]

-

pKa Data Compiled by R. Williams page-1 pKa Values , Organic Chemistry Data, [Link]

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C9H14N2S | CID 346930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 7. PubChemLite - this compound (C9H14N2S) [pubchemlite.lcsb.uni.lu]

4-Cyclohexyl-1,3-thiazol-2-amine CAS number 7496-55-1

An In-depth Technical Guide to 4-Cyclohexyl-1,3-thiazol-2-amine (CAS: 7496-55-1)

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS Number: 7496-55-1), a heterocyclic compound featuring the therapeutically significant 2-aminothiazole scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, known and putative biological activities, and practical experimental protocols. The guide synthesizes current knowledge to highlight the compound's potential as a versatile building block in the development of novel therapeutics, particularly in the areas of neurodegenerative disease, oncology, and infectious diseases.

Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The 1,3-thiazole ring system, particularly the 2-aminothiazole core, is a quintessential example of such a scaffold.[1] Its unique electronic properties, ability to engage in diverse hydrogen bonding patterns, and relative metabolic stability have made it a cornerstone in drug design.[2] The therapeutic relevance of this moiety is validated by its presence in numerous FDA-approved drugs, spanning a wide range of indications from antiviral (Ritonavir) and antipsychotic agents to anti-inflammatory drugs (Meloxicam) and dopamine agonists (Pramipexole).[1][3]

This compound incorporates this privileged core, functionalized with a cyclohexyl group at the 4-position. This lipophilic aliphatic ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability, modulating protein-ligand interactions, and contributing to target specificity. This guide will explore the specific attributes of this compound, grounded in the broader context of the proven utility of its core components.

Physicochemical and Structural Characterization

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Chemical Structure

The molecular structure of this compound is depicted below, illustrating the fusion of the planar, aromatic thiazole ring with the non-planar, saturated cyclohexyl group.

Caption: Chemical structure of this compound.

Key Properties

The key physicochemical data for this compound are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 7496-55-1 | [4][5][6] |

| Molecular Formula | C₉H₁₄N₂S | [4][5] |

| Molecular Weight | 182.29 g/mol | [5][7] |

| IUPAC Name | 4-cyclohexyl-1,3-thiazol-2-ylamine | [4] |

| Synonyms | 2-Amino-4-cyclohexylthiazole, 4-Cyclohexyl-2-thiazolamine | [5] |

| Physical Form | Solid | [4] |

| Boiling Point | 332.3 °C at 760 mmHg | [5] |

| Density | 1.171 g/cm³ | [5] |

| Flash Point | 154.8 °C | [5] |

| XLogP3 | 3.35 | [5] |

| Polar Surface Area (PSA) | 67.2 Ų | [5] |

| Refractive Index | 1.594 | [5] |

Synthesis and Chemical Reactivity

The synthesis of 2-aminothiazoles is a well-established area of organic chemistry. The most common and robust method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea. For this compound, the logical precursors would be 1-chloro-1-cyclohexylethanone (or the bromo- equivalent) and thiourea.

Proposed Synthetic Workflow

The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the final 2-aminothiazole product.

Caption: Proposed Hantzsch synthesis of this compound.

Core Biological Activities and Therapeutic Potential

While direct studies on CAS 7496-55-1 are limited in publicly accessible literature, a wealth of data on structurally analogous compounds allows for a robust, evidence-based projection of its therapeutic potential. The combination of the 2-aminothiazole core and the cyclohexyl moiety points toward several key areas of interest.

Potential as a Central Nervous System (CNS) Agent

A compelling line of investigation stems from the structural similarity of this compound to Pramipexole, a well-established dopamine D2 receptor agonist used in the treatment of Parkinson's disease.[8] Pramipexole features a 2-aminothiazole ring fused to a cyclohexane ring.[3] The presence of these two key pharmacophoric elements in CAS 7496-55-1 strongly suggests potential activity at dopamine receptors. This makes it a valuable candidate for screening in models of Parkinson's disease and other neurological disorders involving dopaminergic dysfunction.

Applications in Oncology

The 2-aminothiazole scaffold is prevalent in modern oncology research, with derivatives demonstrating efficacy through multiple mechanisms.

-

Tubulin Polymerization Inhibition: Numerous N,4-diaryl-1,3-thiazole-2-amines have been identified as potent inhibitors of tubulin polymerization.[9] These agents bind to the colchicine site on β-tubulin, disrupting the formation of the mitotic spindle, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[9] The cyclohexyl group in this compound can be viewed as a non-aromatic bioisostere for the aryl groups in these known inhibitors, making it a prime candidate for evaluation as an antimitotic agent.

Caption: Putative mechanism of action as a tubulin polymerization inhibitor.

-

Modulation of Multidrug Resistance (P-gp): Cancer cell resistance to chemotherapy is often mediated by efflux pumps like P-glycoprotein (P-gp). Research on thiazole peptidomimetics has revealed that the presence of a cyclohexyl group can transform a P-gp ATPase stimulator into an inhibitor.[10] This inhibitory action can restore cancer cell sensitivity to conventional chemotherapeutic agents. This positions this compound as a potential agent for combination therapy to overcome multidrug resistance.

-

Carbonic Anhydrase Inhibition: Certain isoforms of carbonic anhydrase (CA), particularly hCA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis. Structurally related thiazole derivatives have been synthesized and shown to act as inhibitors of these tumor-associated CAs.[11] The core structure of CAS 7496-55-1 makes it a logical starting point for developing selective inhibitors targeting these oncologically relevant enzymes.

Antimicrobial Potential

The 2-aminothiazole ring is a well-known pharmacophore in the development of antimicrobial agents.[12][13] Derivatives have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as various fungal strains.[13][14] The lipophilic cyclohexyl group may enhance the compound's ability to penetrate microbial cell walls, potentially leading to potent antimicrobial activity.

Experimental Protocols

To facilitate further research, this section provides detailed, actionable protocols for the synthesis and a key biological evaluation of this compound.

Protocol 1: Synthesis via Hantzsch Condensation

This protocol describes a standard procedure for the synthesis of this compound.

Materials:

-

1-Bromo-1-cyclohexylethanone (1.0 eq)

-

Thiourea (1.1 eq)

-

Absolute Ethanol

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 1-bromo-1-cyclohexylethanone (1.0 eq) and thiourea (1.1 eq).

-

Add absolute ethanol to dissolve the reactants (approx. 10 mL per gram of α-bromoketone).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any hydrobromic acid formed, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol outlines a method to assess the compound's effect on tubulin dynamics, a key putative mechanism.

Materials:

-

Lyophilized bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (G-PEM; 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

Guanosine triphosphate (GTP)

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

Paclitaxel (positive control for polymerization)

-

Nocodazole or Combretastatin A-4 (positive control for inhibition)

-

This compound stock solution in DMSO

-

Temperature-controlled 96-well spectrophotometer/plate reader (340 nm)

Procedure:

-

Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice to prevent spontaneous polymerization.

-

Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) in G-PEM buffer. Also prepare wells for vehicle control (DMSO), positive inhibition control (Nocodazole), and positive polymerization control (Paclitaxel).

-

In a pre-chilled 96-well plate, add 5 µL of the compound dilutions or controls to each well.

-

Add 100 µL of the cold tubulin solution to each well and mix gently.

-

Incubate the plate at 37 °C for 2 minutes to allow the compound to bind to the tubulin.

-

Initiate polymerization by adding 10 µL of a GTP stock solution (final concentration 1 mM) to each well.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37 °C.

-

Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance corresponds to microtubule formation.

-

Analyze the data by plotting absorbance versus time. The inhibitory concentration (IC₅₀) can be calculated by comparing the rate of polymerization in the presence of the test compound to the vehicle control.

Safety and Handling

Based on available safety data for this compound and related structures, adherence to standard laboratory safety protocols is mandatory.[5]

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P332+P317: If skin irritation occurs: Get medical help. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Acute Toxicity, Inhaled | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Respiratory Irritation | H335: May cause respiratory irritation | - |

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion and Future Directions

This compound is a compelling chemical entity that stands at the intersection of several validated therapeutic strategies. Its structural composition, featuring the privileged 2-aminothiazole scaffold and a lipophilic cyclohexyl moiety, provides a strong rationale for its exploration in CNS disorders, oncology, and infectious diseases. The evidence from analogous compounds suggests that it holds significant potential as a dopamine receptor modulator, a microtubule-destabilizing agent, an inhibitor of multidrug resistance, and an antimicrobial agent.

Future research should focus on the empirical validation of these putative activities through systematic screening. Structure-activity relationship (SAR) studies, initiated from this core, could lead to the optimization of potency and selectivity for specific biological targets. Given the compound's straightforward synthesis, it represents an accessible and highly valuable platform for the discovery of next-generation therapeutics.

References

-

PubChem. (n.d.). N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. Retrieved from [Link]

-

Angeli, A., et al. (2015). New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII. Bioorganic & Medicinal Chemistry Letters, 25(16), 3281-4. Retrieved from [Link]

-

Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules, 24(3), 543. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2021). Systematic Review On Thiazole And Its Applications. International Journal of Pharmaceutical Sciences and Research, 12(9), 4668-4683. Retrieved from [Link]

-

PubChem. (n.d.). N-Cyclohexyl-2-benzothiazol-amine. Retrieved from [Link]

-

Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 12(7), e0181599. Retrieved from [Link]

-

Ferchichi, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Karelia, A. S., et al. (2015). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Arabian Journal of Chemistry, 8(4), 549-557. Retrieved from [Link]

-

Chufan, EE., et al. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 58(20), 8140-57. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of cyclohexyl-3-aryl-4H-benzo[4][16]thiazin-2-amines. Retrieved from [Link]

-

Kurbatov, S. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1267. Retrieved from [Link]

-

Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6611. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. Retrieved from [Link]

-

ResearchGate. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]

-

Azman, N. I. N., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 10-21. Retrieved from [Link]

-

Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6611. Retrieved from [Link]

-

Rawal, R. K., et al. (2007). An expeditious synthesis of thiazolidinones and tetathiazanones. Journal of Chemical Research, 2007(1), 59-61. Retrieved from [Link]

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kuey.net [kuey.net]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 7496-55-1 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 7496-55-1 [chemicalbook.com]

- 7. This compound | C9H14N2S | CID 346930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mjas.analis.com.my [mjas.analis.com.my]

- 15. fishersci.com [fishersci.com]

- 16. matrixscientific.com [matrixscientific.com]

An In-Depth Technical Guide to 2-Amino-4-cyclohexylthiazole: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-4-cyclohexylthiazole, a heterocyclic amine of significant interest in medicinal chemistry and organic synthesis. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, its existence and utility as a synthetic intermediate are documented. This guide will delve into its historical context within the broader class of 2-aminothiazoles, its logical synthesis via the Hantzsch thiazole synthesis, and its role as a building block in the development of more complex molecules, as evidenced by patent literature. The document will further detail a robust experimental protocol for its synthesis and characterization, complete with spectroscopic data analysis, to provide researchers with a practical and thorough understanding of this compound.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] This heterocyclic system is present in a wide array of pharmaceuticals exhibiting diverse therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3][4] The versatility of the 2-aminothiazole ring, with its potential for substitution at various positions, allows for the fine-tuning of physicochemical and pharmacological properties, making it a cornerstone for drug discovery and development.[2][5] 2-Amino-4-cyclohexylthiazole represents a specific iteration of this important class of compounds, where the cyclohexyl group at the 4-position imparts distinct lipophilic characteristics that can influence its biological interactions and synthetic applications.

Historical Context and Discovery

The discovery of 2-amino-4-cyclohexylthiazole is intrinsically linked to the development of the Hantzsch thiazole synthesis , first described by Arthur Hantzsch in the late 19th century. This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide or thiourea to yield a thiazole ring.[1] Given the straightforwardness of this method, it is highly probable that 2-amino-4-cyclohexylthiazole was first synthesized as a logical extension of this well-established chemical transformation, rather than being the subject of a dedicated discovery effort.

Its appearance in the patent literature, for instance, in the synthesis of more complex kinase inhibitors, underscores its role as a valuable, albeit unassuming, building block. A United States patent describes the use of 2-amino-4-cyclohexylthiazole as a reactant in the synthesis of a substituted pyridine derivative, highlighting its practical application in the construction of larger, potentially bioactive molecules.[6] This demonstrates that while a formal "discovery" publication may be absent, its value is recognized within the field of applied organic synthesis.

Chemical Synthesis: The Hantzsch Thiazole Synthesis in Practice

The most direct and widely employed method for the synthesis of 2-amino-4-cyclohexylthiazole is the Hantzsch thiazole synthesis. This reaction proceeds via the cyclization of an α-haloketone with thiourea. In the case of 2-amino-4-cyclohexylthiazole, the requisite α-haloketone is 1-(bromoacetyl)cyclohexane or its chlorinated analog.

The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halo-ketone, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic thiazole ring.

}

Figure 1: Simplified workflow of the Hantzsch synthesis for 2-amino-4-cyclohexylthiazole.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 2-amino-4-cyclohexylthiazole.

Materials:

-

1-(Bromoacetyl)cyclohexane

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(bromoacetyl)cyclohexane (10 mmol) in 50 mL of absolute ethanol.

-

Addition of Thiourea: To this solution, add thiourea (12 mmol, 1.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Neutralization and Extraction: To the resulting residue, add 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude 2-amino-4-cyclohexylthiazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Physicochemical Properties and Characterization

2-Amino-4-cyclohexylthiazole is expected to be a crystalline solid at room temperature with a melting point characteristic of a small organic molecule with moderate polarity. Its structure can be unequivocally confirmed through a combination of spectroscopic techniques.

Spectroscopic Data

While a dedicated, publicly available spectrum for 2-amino-4-cyclohexylthiazole is not readily found, its expected spectral characteristics can be inferred from data on analogous 2-aminothiazoles.[7][8][9][10]

| Spectroscopic Technique | Expected Observations for 2-Amino-4-cyclohexylthiazole |

| ¹H NMR | - A singlet in the aromatic region (δ 6.0-7.0 ppm) corresponding to the proton at the 5-position of the thiazole ring. - A broad singlet for the amino (-NH₂) protons (δ 5.0-6.0 ppm), which is exchangeable with D₂O. - A multiplet in the aliphatic region (δ 1.0-3.0 ppm) corresponding to the protons of the cyclohexyl ring. |

| ¹³C NMR | - A signal for the C2 carbon (bearing the amino group) in the range of δ 165-170 ppm. - Signals for the C4 and C5 carbons of the thiazole ring between δ 100-150 ppm. - A series of signals in the aliphatic region (δ 25-45 ppm) corresponding to the carbons of the cyclohexyl ring. |

| FT-IR | - N-H stretching vibrations for the primary amine in the range of 3200-3400 cm⁻¹. - C=N stretching of the thiazole ring around 1620-1650 cm⁻¹. - C-H stretching vibrations of the cyclohexyl group just below 3000 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 2-amino-4-cyclohexylthiazole (C₉H₁₄N₂S, MW = 182.29 g/mol ). - Characteristic fragmentation patterns involving the loss of the cyclohexyl group or cleavage of the thiazole ring. |

Applications in Drug Discovery and Organic Synthesis

The primary utility of 2-amino-4-cyclohexylthiazole lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The cyclohexyl moiety provides a lipophilic anchor that can be crucial for binding to hydrophobic pockets in biological targets.

As demonstrated in the patent literature, this compound serves as a key building block for the synthesis of kinase inhibitors.[6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 2-aminothiazole core can act as a hinge-binding motif in the ATP-binding site of many kinases, while the 4-substituent, in this case, the cyclohexyl group, can be tailored to achieve potency and selectivity.

}

Figure 2: Role of 2-amino-4-cyclohexylthiazole in a typical drug discovery workflow.

Conclusion

2-Amino-4-cyclohexylthiazole, while not the subject of a high-profile discovery, is a fundamentally important molecule in synthetic and medicinal chemistry. Its straightforward synthesis via the time-honored Hantzsch reaction, combined with the desirable physicochemical properties imparted by the cyclohexyl group, makes it a valuable building block for the creation of novel and complex molecular architectures. This guide has provided a comprehensive overview of its historical context, a detailed and practical synthetic protocol, and an insight into its applications, particularly in the development of kinase inhibitors. For researchers in drug discovery and organic synthesis, a thorough understanding of such core scaffolds is essential for the rational design and efficient synthesis of the next generation of therapeutic agents.

References

-

Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

- Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

- Himaja, M., Raju, V. K., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.

-

PrepMate. (n.d.). Describe the preparation and reactions of bromo cyclohexane in organic synthesis. Retrieved from [Link]

- Ejaz, S., Nadeem, H., Paracha, R. Z., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC chemistry, 13(1), 115.

- Google Patents. (n.d.). WO1999021845A2 - 4-aminothiazole derivatives, their preparation and their use as inhibitors of cyclin-dependent kinases.

- Google Patents. (n.d.). (12) United States Patent.

- Pagacz-Kostrzewa, M., Sałdyka, M., Coussan, S., & Borba, D. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules (Basel, Switzerland), 27(12), 3896.

- Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806.

-

PubChem. (n.d.). 2-Amino-4-methylthiazole. Retrieved from [Link]

- Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

-

Organic Syntheses. (n.d.). 1,2-Dimethylenecyclohexane. Retrieved from [Link]

- Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal chemistry research : an international journal for rapid communications on design and mechanisms of action of biologically active agents, 30(4), 771–806.

- Pagacz-Kostrzewa, M., Sałdyka, M., Coussan, S., & Borba, D. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3896.

-

Homework.Study.com. (n.d.). Suggest a reasonable strategy for the synthesis of 1-bromo-2-methylcyclohexane from... Retrieved from [Link]

-

Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles - Supporting Information. (n.d.). Retrieved from [Link]

- Kumar, R., Yar, M. S., & Rai, A. K. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European journal of medicinal chemistry, 114, 146–165.

-

SpectraBase. (n.d.). 2-amino-4-(p-methylbenzyl)thiazole. Retrieved from [Link]

- Ayimbila, S., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.

- Khalifa, M. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

-

SpectraBase. (n.d.). 2-Amino-4-methylthiazole. Retrieved from [Link]

-

NIST. (n.d.). 2-Thiazolamine, 4-phenyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Retrieved from [Link]

-

ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. Retrieved from [Link]

-

NIST. (n.d.). Aminothiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of thiourea with formaldehyde and simplest aliphatic diamines. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-4-tert-butylthiazole. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 2-Amino-4-methylthiazole (1603-91-4) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Amino-4-methylbenzothiazole(1477-42-5) 13C NMR spectrum [chemicalbook.com]

- 10. 2-Aminothiazole (96-50-4) 13C NMR [m.chemicalbook.com]

4-Cyclohexyl-1,3-thiazol-2-amine molecular structure and formula

An In-Depth Technical Guide to 4-Cyclohexyl-1,3-thiazol-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound featuring the therapeutically significant 2-aminothiazole scaffold. We delve into its core molecular structure, physicochemical properties, and established identifiers. This document outlines a representative synthetic pathway, details expected spectroscopic signatures for structural verification, and discusses the compound's relevance within the broader context of medicinal chemistry and drug discovery. The guide is structured to serve as a foundational resource for researchers investigating this molecule or related analogues for potential therapeutic applications.

Introduction: The 2-Aminothiazole Scaffold

The 1,3-thiazole ring, particularly when substituted with an amino group at the 2-position, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is prevalent in a multitude of biologically active compounds and approved pharmaceuticals, owing to its unique electronic properties and ability to form key hydrogen bond interactions with biological targets.[2] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The compound this compound incorporates this critical pharmacophore, functionalized with a lipophilic cyclohexyl group that can significantly influence its pharmacokinetic and pharmacodynamic profile. Understanding the fundamental characteristics of this molecule is the first step toward exploring its potential in drug development programs.

Core Molecular Identity and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular formula and a set of unique chemical identifiers.[3] These properties are crucial for database registration, literature searches, and computational modeling.

Molecular Formula: C₉H₁₄N₂S[3][4]

IUPAC Name: this compound[3]

A summary of its key computed physicochemical properties is presented in Table 1, providing researchers with essential data for experimental design, such as selecting appropriate solvent systems or predicting membrane permeability.

| Property | Value | Source |

| Molecular Weight | 182.29 g/mol | [3] |

| Exact Mass | 182.08776963 Da | [3] |

| CAS Number | 7496-55-1 | [3][4] |

| XLogP3 (Predicted Lipophilicity) | 2.8 - 3.35 | [3][4] |

| Hydrogen Bond Donors | 1 (amine group) | [3] |

| Hydrogen Bond Acceptors | 2 (ring nitrogens) | [3] |

| Density (Predicted) | 1.171 g/cm³ | [4] |

| Boiling Point (Predicted) | 332.3 °C at 760 mmHg | [4] |

| Flash Point (Predicted) | 154.8 °C | [4] |

Molecular Structure and Representation

The structure consists of a five-membered 1,3-thiazole ring, which is substituted at position 4 with a cyclohexyl group and at position 2 with a primary amine. The SMILES string for this molecule is C1CCC(CC1)C2=CSC(=N2)N.[3][5]

Caption: 2D molecular structure of this compound.

Representative Synthesis Methodology

The Hantzsch thiazole synthesis is the most classical and direct method for preparing 2-aminothiazole derivatives. This protocol involves the condensation reaction between an α-haloketone and a thiourea. For the target molecule, the key precursors are 1-chloro-1-cyclohexylacetone (or the corresponding bromo-ketone) and thiourea.

Experimental Protocol: Hantzsch Synthesis

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 equivalent) in absolute ethanol.

-

Initiation of Reaction: To the stirred solution, add 1-bromo-1-cyclohexylethanone (1.0 equivalent) portion-wise. The addition may be exothermic; maintain the temperature with a water bath if necessary.

-

Causality Note: Ethanol is a common solvent as it effectively dissolves both reactants and facilitates the nucleophilic attack of the sulfur atom from thiourea onto the electrophilic carbon of the α-haloketone.

-

-

Reaction Progression: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically neutralized with a base, such as aqueous sodium bicarbonate or ammonia solution, to deprotonate the resulting thiazolium salt and yield the free amine.

-

Self-Validation: Neutralization is critical. The reaction initially forms a hydrobromide salt of the product. The free base is necessary for extraction and is often less water-soluble, facilitating its precipitation or extraction.

-

-

Purification: The crude product can be isolated by filtration if it precipitates or by extraction with an organic solvent (e.g., ethyl acetate). The final purification is achieved through recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the Hantzsch synthesis of the target compound.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized molecule is paramount. The following are the expected spectroscopic signatures for this compound.

-

¹H NMR: The spectrum should display a singlet for the proton at position 5 of the thiazole ring (δ ≈ 6.0-6.5 ppm). The cyclohexyl protons will appear as a series of multiplets in the aliphatic region (δ ≈ 1.2-2.8 ppm). A broad singlet corresponding to the two amine (-NH₂) protons will also be present, which is exchangeable with D₂O.

-

¹³C NMR: The spectrum will show 9 distinct carbon signals. Key signals include the C2 (amine-bearing carbon, δ ≈ 168 ppm), C4 (cyclohexyl-bearing carbon, δ ≈ 145-150 ppm), and C5 (δ ≈ 100-105 ppm). The six carbons of the cyclohexyl ring will appear in the upfield region.

-

Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the compound should exhibit a molecular ion peak [M+H]⁺ at m/z corresponding to the calculated exact mass of its protonated form (C₉H₁₅N₂S⁺).[5]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3100 cm⁻¹), C-H stretching of the cyclohexyl group (around 2950-2850 cm⁻¹), and the C=N stretching of the thiazole ring (around 1630 cm⁻¹).

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively published, the core scaffold is a powerful starting point for drug discovery campaigns.

-

Anticancer Research: Numerous N,4-diaryl-1,3-thiazol-2-amines have been synthesized and evaluated as potent tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis in cancer cells.[6] The cyclohexyl group in the target molecule serves as a non-aromatic lipophilic moiety that could be explored for similar activity, potentially offering a different solubility and metabolic profile compared to aryl-substituted analogues.

-

Enzyme Inhibition: Derivatives of 2-aminothiazole have been successfully designed as inhibitors for various enzymes. For instance, related sulfonamide derivatives show selective inhibitory activity toward tumor-associated carbonic anhydrase isoforms (hCA IX and XII).[7] The structure of this compound makes it a viable candidate for derivatization and screening against enzyme targets.

-

Antimicrobial Agents: The thiazole nucleus is a component of several antimicrobial drugs. Its derivatives have been shown to possess broad-spectrum antibacterial and antifungal activities.[1] This compound could serve as a lead structure for the development of new anti-infective agents.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazard warnings.[3][4] All laboratory work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

| GHS Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Handling Precautions:

-

Wear protective gloves, clothing, and eye/face protection.[4]

-

Avoid breathing dust, fumes, or vapors. Use only outdoors or in a well-ventilated area.[4]

-

Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Conclusion

This compound is a well-defined chemical entity built upon the high-value 2-aminothiazole scaffold. Its molecular structure and physicochemical properties are readily characterizable, and its synthesis is achievable through established chemical methods like the Hantzsch reaction. While its specific biological functions require further investigation, its structural relationship to a wide array of potent therapeutic agents makes it a molecule of significant interest for medicinal chemists and drug development professionals. This guide provides the foundational knowledge necessary to handle, synthesize, and strategically employ this compound in future research endeavors.

References

-

Title: this compound | C9H14N2S Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 4-(4-CYCLOHEXYLPHENYL)-1,3-THIAZOL-2-AMINE [105512-86-5] Source: Chemsigma URL: [Link]

-

Title: this compound (C9H14N2S) Source: PubChemLite URL: [Link]

-

Title: Cyclohexyl-thiazol-2-yl-amine | C9H14N2S Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 4-(4-Chloro-2-thienyl)-5-(4-cyclohexyl-1-piperazinyl)-2-thiazolamine Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII Source: PubMed, National Library of Medicine URL: [Link]

-

Title: Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity Source: PubMed Central, National Library of Medicine URL: [Link]

-

Title: Systematic Review On Thiazole And Its Applications Source: Journal of Pharmaceutical Negative Results URL: [Link]

-

Title: Synthesis of cyclohexyl-3-aryl-4H-benzo[3][8]thiazin-2-amines Source: ResearchGate URL: [Link]

-

Title: N-Cyclohexyl-2-benzothiazol-amine | C13H16N2S Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 2-(4-cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride Source: PubChemLite URL: [Link]

-

Title: A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives Source: MDPI URL: [Link]

-

Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI URL: [Link]

-

Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: PubMed Central, National Library of Medicine URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. kuey.net [kuey.net]

- 3. This compound | C9H14N2S | CID 346930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - this compound (C9H14N2S) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine | C15H18N2S | CID 2447522 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological significance of the 2-aminothiazole scaffold

An In-depth Technical Guide to the Biological Significance of the 2-Aminothiazole Scaffold

Executive Summary